1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea
CAS No.:
Cat. No.: VC16800684
Molecular Formula: C25H37F6N3S
Molecular Weight: 525.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H37F6N3S |
|---|---|
| Molecular Weight | 525.6 g/mol |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea |
| Standard InChI | InChI=1S/C25H37F6N3S/c1-3-5-9-13-34(14-10-6-4-2)22-12-8-7-11-21(22)33-23(35)32-20-16-18(24(26,27)28)15-19(17-20)25(29,30)31/h15-17,21-22H,3-14H2,1-2H3,(H2,32,33,35) |
| Standard InChI Key | PYSFTNJVCKUDCT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN(CCCCC)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines three distinct functional groups:
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Thiourea core: The –NH–C(=S)–NH– group serves as a hydrogen-bonding motif, enabling interactions with electrophilic species.
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3,5-Bis(trifluoromethyl)phenyl group: This electron-deficient aromatic system enhances solubility in nonpolar media and influences electronic properties via strong electron-withdrawing effects .
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Dipentylaminocyclohexyl moiety: The cyclohexane ring introduces conformational rigidity, while the dipentylamino group contributes to lipophilicity (XLogP3-AA = 8.3) .
The stereochemistry is defined by two chiral centers in the cyclohexyl group, typically existing as the (1S,2S) enantiomer . This configuration is critical for asymmetric induction in catalytic applications.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₇F₆N₃S | |
| Molecular Weight | 525.6 g/mol | |
| Topological Polar Surface Area | 59.4 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Stereochemical Control
Synthesis typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral cyclohexylamine derivative. The dipentylamino group is introduced via alkylation of a primary amine intermediate. Enantiomeric purity is achieved through chiral resolution or asymmetric synthesis, with the (1S,2S) isomer being the most studied .
Physicochemical Properties
Stability and Reactivity
The thiourea group is susceptible to hydrolysis under strongly acidic or basic conditions, forming urea derivatives. The trifluoromethyl groups confer thermal stability, with decomposition observed above 250°C.
Applications in Asymmetric Catalysis
Hydrogen-Bond-Mediated Catalysis
The thiourea moiety acts as a dual hydrogen-bond donor, enabling activation of electrophiles such as carbonyl compounds. In asymmetric aldol reactions, the compound facilitates enantioselective C–C bond formation with enantiomeric excess (ee) values exceeding 90% in model systems.
Mechanistic Insight:
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The –NH groups coordinate to carbonyl oxygen, polarizing the C=O bond.
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Chiral cyclohexyl directs nucleophile approach via steric effects.
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Trifluoromethyl groups stabilize transition states through electrostatic interactions .
Comparison to Related Thiourea Catalysts
Replacing dipentylamino with dimethylamino (as in ) reduces lipophilicity (molecular weight = 413.42 g/mol) but diminishes enantioselectivity, highlighting the role of alkyl chains in stereochemical control .
Future Research Directions
Expanding Catalytic Applications
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Cross-coupling reactions: Exploring roles in Suzuki-Miyaura or Heck reactions.
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Photocatalysis: Leveraging trifluoromethyl groups for redox-active behavior.
Drug Discovery Optimization
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Prodrug derivatives: Masking thiourea to improve bioavailability.
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Targeted delivery: Conjugating with ligands for receptor-mediated uptake.
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